molecular formula C13H19N3O4 B5213233 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-nitrophenol

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-nitrophenol

Cat. No. B5213233
M. Wt: 281.31 g/mol
InChI Key: PUPORHAERSEECZ-UHFFFAOYSA-N
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Description

The focus compound is a piperazine derivative with a nitrophenol moiety, indicating its potential for varied chemical behavior and applications. Piperazine derivatives are known for their versatility in chemical synthesis and potential biological activities.

Synthesis Analysis

The synthesis of similar piperazine-based compounds involves multi-step reactions, including the formation of piperazine rings followed by the attachment of functional groups like nitrophenol. For example, compounds with complex structures involving piperazine and nitrophenol units have been synthesized through reactions that ensure high optical purities and specific configurations (Ashimori et al., 1991).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques, such as FT-NMR, FT-IR, and UV-Vis-NIR, are typically employed to elucidate the molecular structure. These methods have successfully been used to determine the crystal systems and space groups of similar compounds, revealing their detailed molecular geometry (Nagapandiselvi et al., 2015).

Chemical Reactions and Properties

Piperazine compounds can undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in the formation of supramolecular structures. The ability to form hydrogen bonds with other molecules significantly affects their chemical properties and applications (Jin et al., 2001).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are vital for understanding the compound's behavior under different conditions. Piperazine derivatives' physical properties are often studied using techniques like thermal gravimetric analysis and differential scanning calorimetry (Prabawati, 2016).

properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c17-8-7-14-3-5-15(6-4-14)10-11-9-12(16(19)20)1-2-13(11)18/h1-2,9,17-18H,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPORHAERSEECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol

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